molecular formula C6H4ClN3 B111144 5-(Chloromethyl)pyrazine-2-carbonitrile CAS No. 1211526-07-6

5-(Chloromethyl)pyrazine-2-carbonitrile

Cat. No.: B111144
CAS No.: 1211526-07-6
M. Wt: 153.57 g/mol
InChI Key: FWFUJQQQBDEGGC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)pyrazine-2-carbonitrile is a chemical compound that belongs to the pyrazine family. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)pyrazine-2-carbonitrile typically involves the chloromethylation of pyrazine-2-carbonitrile. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazine derivatives.

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Primary amines.

Scientific Research Applications

Chemical Synthesis

Intermediary Role in Organic Chemistry
5-(Chloromethyl)pyrazine-2-carbonitrile serves as a crucial intermediate in the synthesis of various heterocyclic compounds. It is involved in nucleophilic substitution reactions that yield substituted pyrazine derivatives, which can be further transformed into more complex molecules through oxidation and reduction processes.

Synthesis Techniques
Recent studies have highlighted novel methods for synthesizing this compound using regioselective approaches. For instance, a radical-ionic mechanism has been proposed for coupling pyrazine rings with benzenethiols in the presence of copper catalysts, showcasing its versatility in organic synthesis .

Biological Applications

Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being explored for its potential as a building block for biologically active molecules. It has been utilized to synthesize pyrimidine derivatives that act as ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). These derivatives have shown promising cytotoxic activities against various human tumor cell lines, including colorectal carcinoma and breast cancer.

Antimycobacterial Activity
Research indicates that derivatives synthesized from this compound exhibit significant antimycobacterial properties. Compounds derived from this precursor have been tested against Mycobacterium tuberculosis, showing effective inhibition at micromolar concentrations. This highlights its potential in developing new treatments for tuberculosis, a leading cause of infectious disease mortality .

Agrochemical Applications

This compound is also relevant in the agrochemical industry. It is used to synthesize various pesticides and herbicides due to its reactive chloromethyl group, which can participate in further chemical transformations to create active agricultural compounds.

Case Study 1: Synthesis of Anticancer Agents

A series of studies focused on synthesizing novel pyrimidine-5-carbonitrile derivatives from this compound demonstrated their effectiveness as EGFR inhibitors. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines, revealing that some exhibited greater activity than the standard EGFR inhibitor erlotinib.

Case Study 2: Antimycobacterial Research

In another study, researchers synthesized a range of pyrazine analogs that were tested for their activity against Mycobacterium tuberculosis. Several compounds showed promising results with low cytotoxicity in vitro while maintaining high efficacy against various mycobacterial strains . This research underscores the potential of this compound as a scaffold for developing new antimycobacterial agents.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)pyrazine-2-carbonitrile: Similar in structure but with a bromine atom instead of chlorine.

    5-(Hydroxymethyl)pyrazine-2-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group.

    5-(Methyl)pyrazine-2-carbonitrile: Lacks the halogen atom, having a methyl group instead.

Uniqueness

5-(Chloromethyl)pyrazine-2-carbonitrile is unique due to its chloromethyl group, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various compounds, offering versatility in chemical transformations .

Biological Activity

5-(Chloromethyl)pyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C7H6ClN3
Molecular Weight : 159.59 g/mol
Functional Groups : Chloromethyl group and carbonitrile functional group.

The compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the development of anticancer agents and antimicrobial compounds.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Nucleophilic Substitution : Reaction of chloromethyl pyrazine with cyanide sources.
  • Condensation Reactions : Involving other pyrazine derivatives and appropriate reagents to introduce the carbonitrile group.

Anticancer Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Colorectal carcinoma (HCT-116)
    • Hepatocellular carcinoma (HepG-2)
    • Breast cancer (MCF-7)
    • Non-small cell lung cancer (A549)

In vitro evaluations revealed that several synthesized compounds showed moderate to high antiproliferative effects, outperforming the standard EGFR inhibitor erlotinib in some cases.

CompoundCell LineIC50 (µM)
11aMCF-71.11
12bA5490.99
15bHCT-1160.63
16aHepG-20.092

Antifungal and Antimycobacterial Activity

The compound has also been evaluated for its antifungal and antimycobacterial properties. Studies indicate that derivatives with electron-withdrawing groups enhance biological activity against fungi and mycobacteria .

  • Tested Strains :
    • Mycobacterium tuberculosis
    • M. kansasii
    • M. avium

The most potent derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis, indicating promising potential for treating infections caused by this pathogen .

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It can modulate receptor activities by interacting with specific proteins, influencing cellular signaling pathways.

For example, some derivatives have been shown to induce apoptosis in leukemia cells by downregulating anti-apoptotic proteins like Bcl2 while upregulating pro-apoptotic factors such as Bax .

Study on Cytotoxicity and Apoptosis Induction

In a notable study, a derivative of pyrazine was tested on K562 leukemia cells, revealing an IC50 value of 25 µM after 72 hours of treatment. The results demonstrated significant morphological changes consistent with apoptosis, including DNA fragmentation and alterations in cell cycle distribution .

Evaluation of Antimycobacterial Activity

Another study focused on the synthesis of N-phenylpyrazine-2-carboxamides derived from chloropyrazine compounds, which displayed substantial antimycobacterial activity against multiple strains of Mycobacterium . This highlights the versatility of compounds derived from this compound in targeting various pathogens.

Properties

IUPAC Name

5-(chloromethyl)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFUJQQQBDEGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279512
Record name 5-(Chloromethyl)-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-07-6
Record name 5-(Chloromethyl)-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211526-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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